5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that chloropyridines and chloropyrimidines are often used in the synthesis of various pharmaceuticals
Mode of Action
Compounds with similar structures have been found to inhibit the synthesis of certain proteins . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Preparation Methods
The synthesis of 5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Scientific Research Applications
5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
4-chloropyridine: This compound is structurally similar but lacks the piperidinyl and pyrimidinyl groups.
2-chloropyrimidine: This compound is similar but lacks the piperidinyl and pyridinyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-7-19-15(20-8-12)21-5-2-11(3-6-21)10-22-14-1-4-18-9-13(14)17/h1,4,7-9,11H,2-3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAQODFTWYMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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